2,3-Dithiabicyclo[2.2.2]oct-5-ene
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Overview
Description
2,3-Dithiabicyclo[2.2.2]oct-5-ene is a cyclic disulfide compound characterized by its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry and industry. The presence of sulfur atoms within its bicyclic framework imparts distinctive chemical properties that make it a subject of scientific research.
Preparation Methods
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be synthesized through the oxidation of corresponding dithiols. One common method involves the oxidation of cis-cyclopentene-3,5-dithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a suitable solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired cyclic disulfide .
Chemical Reactions Analysis
2,3-Dithiabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles, resulting in the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dithiabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique structure makes it useful in studying the reactivity of cyclic disulfides.
Biology: The compound’s ability to undergo redox reactions makes it a potential candidate for studying biological redox processes and developing redox-active drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target redox-sensitive pathways.
Mechanism of Action
The mechanism by which 2,3-Dithiabicyclo[2.2.2]oct-5-ene exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a useful tool for modulating redox-sensitive biological pathways. The sulfur atoms within its structure can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2,3-Dithiabicyclo[2.2.2]oct-5-ene can be compared with other similar compounds, such as 2,3-Dioxabicyclo[2.2.2]oct-5-ene and 2,3-Diazabicyclo[2.2.2]oct-5-ene.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound contains oxygen atoms instead of sulfur and exhibits different reactivity, particularly in oxidation reactions.
2,3-Diazabicyclo[2.2.2]oct-5-ene: This compound contains nitrogen atoms and is used in different applications, such as photophysical studies and as a building block for pharmaceuticals .
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct redox properties and reactivity compared to its oxygen and nitrogen analogs .
Properties
CAS No. |
130147-99-8 |
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Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
2,3-dithiabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5(1)7-8-6/h1-2,5-6H,3-4H2 |
InChI Key |
GYSWZSCAHTWSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1SS2 |
Origin of Product |
United States |
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